4'-O-tert-Butyldimethylsilyl Genistein

Regioselective synthesis Silyl ether protection Isoflavonoid derivatization

Researchers attempting direct monosilylation of genistein face intractable separations of 7-O- and 4'-O-TBDMS regioisomers. This 4'-O-TBDMS Genistein provides a pre-resolved scaffold that eliminates that bottleneck. - 95% purity ensures reliable stoichiometry in subsequent acylation or glycosylation steps. - Enables unambiguous SAR studies: 4'-O-substituted analogs drive p53-independent G1 arrest without DNA damage, distinct from 7-O-substituted mitotic poisons. - Fluoride-labile TBDMS group allows clean liberation of the 4'-OH for final-stage conjugation.

Molecular Formula C21H24O5Si
Molecular Weight 384.5 g/mol
CAS No. 470666-97-8
Cat. No. B143472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-O-tert-Butyldimethylsilyl Genistein
CAS470666-97-8
Synonyms3-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl]-5,7-dihydroxy-4H-1-benzopyran-4-one; 
Molecular FormulaC21H24O5Si
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O
InChIInChI=1S/C21H24O5Si/c1-21(2,3)27(4,5)26-15-8-6-13(7-9-15)16-12-25-18-11-14(22)10-17(23)19(18)20(16)24/h6-12,22-23H,1-5H3
InChIKeyJZWULIBHDSWRFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-O-tert-Butyldimethylsilyl Genistein (CAS 470666-97-8): A Regioselectively Protected Genistein Building Block for Isoflavonoid Chemistry


4'-O-tert-Butyldimethylsilyl (TBDMS) Genistein (CAS 470666-97-8) is a monosilylated derivative of the natural isoflavone genistein, in which the 4'-OH group of the B-ring is selectively masked by a tert-butyldimethylsilyl ether protecting group. This compound belongs to a family of regioselectively protected genistein intermediates that enable differential functionalization of the three phenolic hydroxyl groups (5-OH, 7-OH, 4'-OH) of the parent isoflavone scaffold [1]. The TBDMS group introduces substantial steric bulk at the 4'-position, altering the compound's solubility, crystallinity, and intermolecular hydrogen-bonding network relative to the parent genistein and its 7-O-regioisomer [2]. The compound is supplied as a research-grade intermediate (typical purity ≥95%) by specialty chemical vendors for use in medicinal chemistry, isoflavonoid derivatization, and bioconjugation studies [3].

Why 4'-O-tert-Butyldimethylsilyl Genistein Cannot Be Substituted by Underivatized Genistein or Alternative Silyl Regioisomers


Genistein possesses three phenolic hydroxyl groups (5-OH, 7-OH, 4'-OH) of differing acidity and nucleophilicity, making direct chemo- and regioselective derivatization exceptionally difficult under standard silylation conditions. Attempting monosilylation of genistein with TBDMSCl invariably yields inseparable mixtures of the 7-O- and 4'-O-monosilyl regioisomers, together with the 7,4'-di-O-substituted derivative as the predominant product [1]. Even when isolated, the 7-O-TBDMS and 4'-O-TBDMS regioisomers exhibit divergent solid-state conformations (B-ring torsion angles of ~36° vs ~50°, respectively), distinct hydrogen-bonding networks, and differential stability toward nucleophiles and fluoride ion-mediated deprotection [2]. In biological settings, genistein derivatives bearing substituents at the 4'-position (ring B) induce a characteristic p53-independent G1 cell-cycle arrest without detectable DNA lesions, whereas 7-O-substituted analogs elicit antimitotic activity accompanied by DNA damage, making the two regioisomeric series pharmacologically non-interchangeable [3]. The TBDMS group further confers approximately 20,000-fold greater stability toward acidic hydrolysis compared to the corresponding trimethylsilyl (TMS) ethers, meaning a TMS-protected analog cannot serve as a storage-stable surrogate [4].

Quantitative Differentiation Evidence for 4'-O-tert-Butyldimethylsilyl Genistein (CAS 470666-97-8) vs. Closest Analogs


Regioselective Silylation Outcome: 4'-O-TBDMS Genistein Yield and Product Distribution vs. 7-O-TBDMS and 7,4'-Di-O-TBDMS Derivatives

Direct monosilylation of genistein with 2.2 equivalents of TBDMSCl and imidazole in DMF yields predominantly the 7,4′-di-O-TBDMS derivative (compound 4) in 84% isolated yield, while the mixed monosilylated fraction containing both the 7-O-TBDMS (compound 2) and the desired 4'-O-TBDMS (compound 3, the target compound, CAS 470666-97-8) regioisomers is obtained in only 6% combined yield [1]. This demonstrates that 4'-O-TBDMS genistein cannot be directly synthesized as a single pure monosilylated product under standard conditions; it is always contaminated with its C7 regioisomer. The pure compound 3 is isolated only after careful chromatographic separation and exhibits a melting point of 199–201°C, substantially higher than the 7-O-regioisomer (compound 2, no discrete m.p. reported due to co-elution) and the di-O-protected derivative (compound 4, m.p. 86–88°C) [1]. 1H NMR (CDCl₃): δ 0.22 (s, 6H, Si(CH₃)₂), 0.99 (s, 9H, C(CH₃)₃), 6.03 (s, 1H, 7-OH), 12.92 (s, 1H, 5-OH) [1].

Regioselective synthesis Silyl ether protection Isoflavonoid derivatization

X-Ray Crystallographic Differentiation: 4'-O-TBDMS Genistein Single-Crystal Structure vs. 7-O-TBDMS Genistein

The single-crystal X-ray structure of 4'-O-TBDMS genistein (compound 3, Cambridge Crystallographic Data Centre deposition No. CCDC 200812) was determined in the monoclinic space group P2₁/n with unit cell parameters a = 8.152(2) Å, b = 7.819(2) Å, c = 33.453(7) Å, β = 92.25(3)°, V = 2130.7(7) ų, Z = 4, Dc = 1.20 g/cm³ [1]. Although the 7-O-TBDMS regioisomer (compound 2) was not structurally characterized by single-crystal diffraction in this study, a related investigation of 7-O-TBDMS genistein monohydrate by a different group reported that the B-ring is rotated by approximately 36° relative to the chromenone core, whereas in compound 3 the corresponding torsion angle is approximately 50° [2]. The larger B-ring twist in the 4'-O-silylated isomer alters the intramolecular hydrogen-bonding architecture: in compound 3, the 5-OH···4-carbonyl chelated hydrogen bond (δ 12.92 ppm) is fully retained, while the 7-OH remains free (δ 6.03 ppm), enabling intermolecular hydrogen-bonded chains distinct from those of the 7-O-silyl analog [1][2].

Solid-state structure Hydrogen bonding Crystallography

Regioisomer-Dependent Antiproliferative Mechanism: 4'-O-Substituted vs. 7-O-Substituted Genistein Derivatives in Cancer Cell Lines

In a systematic comparative study of genistein derivatives regioisomerically substituted at the 7-O- (ring A) and 4'-O- (ring B) positions, derivatives bearing substituents at the 4'-position of the B-ring were found to correlate specifically with p53-independent G1 cell-cycle arrest, and they did not induce DNA lesions (as measured by ATM activation, H2A.X phosphorylation, and micronuclei formation), appearing nongenotoxic; they instead induced autophagy and caused a remarkable decrease of cell volume [1]. In contrast, 7-O-substituted genistein derivatives exhibited antimitotic properties accompanied by detectable DNA damage [1]. While this study evaluated 4'-O-alkyl glycoconjugates (not the 4'-O-TBDMS ether itself), the observed mechanistic divergence is attributable to the position of substitution (ring B vs. ring A) rather than the specific nature of the substituent, providing a strong class-level inference that the 4'-O-TBDMS-protected genistein, if used as a prodrug or tested directly, would exhibit the G1-arrest/non-genotoxic phenotype characteristic of 4'-O-substituted genistein analogs [1].

Antiproliferative activity Cell cycle arrest Cancer pharmacology

Hydrolytic Stability Advantage of TBDMS Ethers Over TMS Ethers: Implications for 4'-O-Protected Genistein Storage and Handling

The tert-butyldimethylsilyl (TBDMS) ether group confers approximately 20,000-fold greater stability toward acidic hydrolysis compared to the trimethylsilyl (TMS) ether group, as established by kinetic measurements on model silyl ethers under standardized acidic conditions (relative stability: TMS=1, TBDMS≈20,000) [1]. This quantitative stability difference translates into markedly longer shelf-life and greater resistance to inadvertent deprotection during aqueous workup, chromatographic purification on silica gel, and storage under ambient laboratory conditions. In the context of genistein derivatization for GC-MS analysis, tBDMS-ethers of isoflavones are reported to exhibit increased stability compared to TMS-ethers, with superior thermal robustness at elevated GC injector temperatures, preventing on-column degradation and ensuring the analyte reaches the detector intact [2]. While a direct head-to-head stability comparison of 4'-O-TBDMS-genistein vs. 4'-O-TMS-genistein has not been reported, the well-established class-level kinetic data for TBDMS vs. TMS silyl ethers provides high-confidence inference of this stability advantage for the title compound [1].

Protecting group stability Silyl ether chemistry Acid hydrolysis stability

Synthetic Utility for Subsequent Regioselective 5,7-Di-O-Acylation: Demonstration of Orthogonal Protection

The 4'-O-TBDMS genistein (compound 3) serves as a substrate for regioselective acylation of the remaining free 5-OH and 7-OH groups. Treatment of compound 3 with acetic anhydride (4 equiv.) in pyridine at room temperature for 20–96 hours yields the 5,7-di-O-acetyl-4'-O-TBDMS genistein derivative (compound 5) as white crystals, m.p. 126–128°C, with satisfactory elemental analysis (Anal. calcd. for C₂₅H₂₈O₇Si: C 64.08, H 6.02; Found: C 64.16, H 6.25) [1]. This contrasts with the 7-O-TBDMS regioisomer (compound 2), which bears a free 4'-OH and undergoes acylation at the 4'- and 5-positions, yielding a different acylated product (compound 12 in the original publication) [1]. The ability to orthogonally acylate the 5-OH and 7-OH while retaining the 4'-O-TBDMS protection is the foundational step for constructing more complex genistein conjugates, glycohybrids, and prodrugs with defined regiochemistry [1].

Orthogonal protection Acylation Genistein derivatization

Procurement-Driven Application Scenarios for 4'-O-tert-Butyldimethylsilyl Genistein


Regioselective Synthesis of 5,7-Difunctionalized Genistein Conjugates with Intact 4'-OH for Late-Stage Diversification

Researchers synthesizing genistein glycoconjugates, sulfates, or glucuronides that require free 4'-OH for subsequent enzymatic or chemical conjugation should procure 4'-O-TBDMS genistein as the starting scaffold. The TBDMS protection at the 4'-position leaves the 5-OH and 7-OH available for selective acylation, alkylation, or glycosylation, after which fluoride-mediated deprotection (e.g., TBAF/THF) cleanly liberates the 4'-OH for final-stage derivatization [1]. This orthogonal strategy avoids the tedious and low-yielding separation of regioisomeric mixtures that results from direct functionalization of unprotected genistein [1].

Structure-Activity Relationship (SAR) Studies of 4'-O-Modified Genistein Analogs as Non-Genotoxic Antiproliferative Agents

Investigators exploring the pharmacological consequences of B-ring substitution in genistein should specifically source the 4'-O-protected (rather than 7-O-protected) regioisomer when designing SAR libraries. Evidence demonstrates that 4'-O-substituted genistein derivatives operate through a distinct mechanism—p53-independent G1 cell-cycle arrest without DNA damage—compared to 7-O-substituted analogs that exhibit antimitotic activity with genotoxic effects [2]. Using the correct 4'-O-TBDMS intermediate ensures that any biological activity observed in deprotected or further-derivatized compounds can be attributed to the 4'-position pharmacophore and not confounded by trace contamination with the 7-O regioisomer [2].

GC-MS Analytical Method Development Using 4'-O-TBDMS Genistein as a Stable Derivatized Isoflavone Standard

Analytical laboratories developing GC-MS methods for isoflavone quantification in biological matrices or food products can employ 4'-O-TBDMS genistein as a stable, pre-derivatized reference standard. TBDMS ethers of isoflavones exhibit superior thermal stability compared to TMS ethers at elevated GC injector temperatures, preventing on-column degradation and improving chromatographic reproducibility [3]. The compound's well-defined melting point (199–201°C), crystallinity, and long-term storage stability (95% purity specification) make it suitable as a calibration standard for methods that utilize TBDMS derivatization of isoflavones [1].

Crystallographic and Solid-State Studies of Isoflavonoid Conformational Polymorphism

Solid-state chemists and crystallographers investigating the relationship between silyl protection patterns and isoflavone conformation should procure 4'-O-TBDMS genistein for comparative structural studies. The compound crystallizes in the monoclinic P2₁/n space group with a characteristic B-ring torsion angle of approximately 50° and a well-defined hydrogen-bonding network involving the free 5-OH and 7-OH groups [1][4]. These solid-state parameters differ significantly from the 7-O-TBDMS regioisomer (B-ring torsion ~36°) and from the parent genistein, making the compound valuable for computational modeling, crystal engineering, and studies of isoflavone polymorphism [4].

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